molecular formula C21H16FN5O3 B3010613 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 941990-35-8

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Katalognummer: B3010613
CAS-Nummer: 941990-35-8
Molekulargewicht: 405.389
InChI-Schlüssel: DBZQGIKVRVFINC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3 and its molecular weight is 405.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Imaging

  • PET Imaging: A study by Dollé et al. (2008) explored the synthesis of radioligands for PET imaging, focusing on compounds structurally similar to the one . They developed novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for selective imaging of the translocator protein (18 kDa) using PET, highlighting the potential of similar compounds in diagnostic imaging (Dollé et al., 2008).

Biological Evaluation for Neurodegenerative Disorders

  • Peripheral Benzodiazepine Receptors: Fookes et al. (2008) synthesized and evaluated derivatives, including 2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamides, for their affinity and selectivity towards peripheral benzodiazepine receptors. These findings suggest the potential role of similar compounds in studying neurodegenerative disorders (Fookes et al., 2008).

Antitumor Activities

  • Selective Antitumor Activity: Xiong Jing (2011) conducted a study on compounds with structures analogous to the compound , demonstrating selective antitumor activities. This suggests a potential area of research for similar compounds in oncology (Xiong Jing, 2011).

Vasopressin Receptor Imaging

  • Vasopressin V1B Receptor Radioligand: A study by Koga et al. (2016) on a related pyridopyrimidin-4-one derivative revealed its utility as a radioligand for the vasopressin V1B receptor, indicating the possible application of similar compounds in neuropharmacology (Koga et al., 2016).

Antimicrobial and Anti-proliferative Activities

  • Antimicrobial and Antitumor Evaluation: Fahim et al. (2021) explored the synthesis and evaluation of compounds including 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide for antimicrobial and antitumor activities. This suggests potential research applications of similar compounds in microbiology and oncology (Fahim et al., 2021).

Translocator Protein Ligands

  • Neuroinflammation PET Imaging: Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, as potential ligands for the translocator protein 18 kDa. These compounds were evaluated for their use in PET imaging of neuroinflammation (Damont et al., 2015).

Eigenschaften

IUPAC Name

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c22-15-4-1-2-5-16(15)25-18(28)13-26-17-6-3-9-24-19(17)20(29)27(21(26)30)12-14-7-10-23-11-8-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZQGIKVRVFINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.